(5-((Tert-butoxycarbonyl)amino)pyridin-3-YL)boronic acid
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Overview
Description
(5-((Tert-butoxycarbonyl)amino)pyridin-3-YL)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis. This compound is used in various chemical reactions, particularly in the field of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a starting material, which is then reacted with boronic acid reagents under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-((Tert-butoxycarbonyl)amino)pyridin-3-YL)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic acid group, often used in the synthesis of complex organic molecules.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Protodeboronation: Often uses hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds, which are important in pharmaceuticals and materials science.
Protodeboronation: Results in the formation of the corresponding hydrogenated product.
Scientific Research Applications
(5-((Tert-butoxycarbonyl)amino)pyridin-3-YL)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: Utilized in the creation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action for (5-((Tert-butoxycarbonyl)amino)pyridin-3-YL)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate, which then undergoes further transformations depending on the reaction conditions. The Boc group serves as a protecting group, preventing unwanted reactions at the amino site until it is removed under acidic conditions.
Comparison with Similar Compounds
Similar Compounds
Pinacol Boronic Esters: These compounds are also used in Suzuki-Miyaura coupling reactions and have similar reactivity.
tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate: This compound is structurally similar and can be used as a precursor in the synthesis of (5-((Tert-butoxycarbonyl)amino)pyridin-3-YL)boronic acid.
Uniqueness
This compound is unique due to the presence of both the Boc-protected amino group and the boronic acid functionality, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Biological Activity
(5-((Tert-butoxycarbonyl)amino)pyridin-3-YL)boronic acid, with the chemical formula C10H14BNO4 and CAS number 1203649-61-9, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a pyridine ring and a tert-butoxycarbonyl (Boc) amino group, which may influence its interaction with biological targets.
- Molecular Weight: 223.04 g/mol
- Molecular Formula: C10H14BNO4
- CAS Number: 1203649-61-9
Boronic acids are known to interact with various biological molecules, particularly enzymes. The presence of the boron atom allows for reversible covalent binding to diols and amino acids, which can modulate enzyme activity. Studies have indicated that compounds similar to this compound can act as inhibitors for proteases, including those involved in viral replication such as SARS-CoV-2 Mpro .
Anticancer Properties
In vitro studies have highlighted the anticancer potential of related boronic acids. For example, compounds with similar structures have shown significant inhibition of cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC). One study reported an IC50 value of 0.126 µM against MDA-MB-231 cells, indicating strong anticancer activity . The selectivity index for these compounds suggests a favorable therapeutic window, making them promising candidates for further development.
Table 1: Summary of Biological Activities of Boronic Acid Derivatives
Pharmacokinetic Properties
Pharmacokinetic studies on similar compounds indicate moderate absorption and slow elimination rates. For instance, a related compound exhibited a maximum concentration (C_{max}) of 592 ± 62 mg/mL after administration in vivo, suggesting good bioavailability and potential for therapeutic use .
Properties
Molecular Formula |
C10H15BN2O4 |
---|---|
Molecular Weight |
238.05 g/mol |
IUPAC Name |
[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-4-7(11(15)16)5-12-6-8/h4-6,15-16H,1-3H3,(H,13,14) |
InChI Key |
ODSWDDZYGXICII-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)NC(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
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